Isophthaloyl bisphthalimide
Description
Structure
2D Structure
Properties
CAS No. |
7399-06-6 |
|---|---|
Molecular Formula |
C24H12N2O6 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12N2O6/c27-19-13-7-1-2-8-14(13)20(28)25(19)23(31)17-11-5-6-12-18(17)24(32)26-21(29)15-9-3-4-10-16(15)22(26)30/h1-12H |
InChI Key |
SRIIIFUSFCETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3C(=O)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Isophthaloyl Bisphthalimide
Established Synthetic Routes to Isophthaloyl bisphthalimide
The primary and most established method for synthesizing this compound involves the condensation reaction of isophthaloyl dichloride with two equivalents of a phthalimide-containing nucleophile. A common precursor is N-aminophthalimide, which reacts with isophthaloyl dichloride to form the target bis-imide structure. ijfans.org This reaction is a classic example of nucleophilic acyl substitution.
Another approach involves the reaction of isophthalic acid with N-substituted ureas under thermal conditions, catalyzed by imidazole (B134444) in a solvent-free environment, to yield N-substituted phthalimides. researchgate.net While not a direct route to the titular compound, this method highlights alternative strategies for forming the core phthalimide (B116566) structure linked to an isophthaloyl bridge. Similarly, aromatic polyamides can be synthesized from N,N'-isophthaloylbissaccharin and aromatic diamines, showcasing the reactivity of isophthaloyl derivatives under mild conditions. scispace.com
The synthesis of related bisphthalimides has also been achieved through the condensation of phthalic anhydride (B1165640) with various diamines. semanticscholar.org This method, while not directly producing this compound, is fundamental to the formation of bis-imide structures and can be adapted for related derivatives.
Optimizations and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of bisphthalimides, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. arkat-usa.org Solvent-free synthesis of bisphthalimides has been successfully carried out by reacting phthalic anhydride with diamines on the surface of solid acidic catalysts like montmorillonite (B579905) KSF and K-10 clays (B1170129) under microwave irradiation. semanticscholar.orgresearchgate.net This method offers several advantages, including shorter reaction times, higher yields, and the elimination of hazardous solvents. semanticscholar.orgresearchgate.net
The use of ionic liquids as green solvents has also been explored. For instance, a palladium-catalyzed three-component reaction of ortho-dihaloarenes, amines, and carbon monoxide has been conducted in an ionic liquid to produce N-substituted phthalimides, demonstrating a greener alternative for constructing the phthalimide core. rsc.org Mechanochemistry, involving solid-phase synthesis without solvents, has been utilized to prepare N,N'-(1,3-phenylene)bis(phthalimide), a related compound, highlighting another sustainable approach. researchgate.net
The following table summarizes a comparison between conventional and microwave-assisted solvent-free synthesis for bisphthalimides.
Table 1: Comparison of Synthetic Methods for Bisphthalimides
| Feature | Conventional Method | Microwave-Assisted Solvent-Free Method |
|---|---|---|
| Catalyst | Often requires soluble acid or base catalysts | Montmorillonite KSF or K-10 clay semanticscholar.org |
| Solvent | Typically high-boiling polar aprotic solvents (e.g., DMF, DMAc) | Solvent-free semanticscholar.org |
| Reaction Time | Several hours to days | Minutes researchgate.net |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation |
| Work-up | Often requires extensive purification to remove solvent and catalyst | Simpler work-up, catalyst can be filtered off |
| Yield | Variable, can be moderate to good | Generally good to excellent yields researchgate.net |
| Environmental Impact | Higher, due to solvent use and energy consumption | Lower, aligns with green chemistry principles researchgate.net |
Mechanistic Insights into this compound Formation
The formation of this compound from isophthaloyl dichloride and a nucleophile like N-aminophthalimide proceeds via a nucleophilic acyl substitution mechanism. vanderbilt.edu This is a two-stage process. vanderbilt.edu
First, the nucleophilic nitrogen atom of the phthalimide derivative attacks one of the electrophilic carbonyl carbons of the isophthaloyl dichloride. This leads to the formation of a tetrahedral intermediate. vanderbilt.eduwikipedia.org In the second stage, this unstable intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. vanderbilt.edu This process is then repeated at the second acyl chloride group to form the final bis-imide product.
The general mechanism can be outlined as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the phthalimide derivative attacks a carbonyl carbon of isophthaloyl dichloride.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.
Expulsion of Leaving Group: Simultaneously, the bond to the chlorine atom breaks, and chloride is expelled as the leaving group.
Repeat: The process is repeated on the second acyl chloride group with another molecule of the phthalimide derivative.
The reactivity of the acyl chloride is high due to the electron-withdrawing nature of both the chlorine atom and the second acyl chloride group on the aromatic ring, which makes the carbonyl carbons highly electrophilic. chemistrytalk.org The reaction can be catalyzed by bases like pyridine (B92270) or triethylamine (B128534), which can deprotonate the nucleophile to increase its nucleophilicity or activate the acyl chloride. wikipedia.orgtue.nl
Synthesis of Novel this compound Derivatives
The versatility of the this compound structure allows for the synthesis of a wide array of derivatives through functionalization at either the phthalimide rings or the central isophthaloyl bridge.
Functionalization at Phthalimide Moieties
Functionalization of the phthalimide portion of the molecule can be achieved by using substituted phthalic anhydrides or phthalimide precursors in the initial synthesis. For example, using substituted N-aminophthalimides would lead to derivatives with functionalities on the phthalimide rings.
Post-synthesis modification is also a viable strategy. While the imide nitrogen in this compound is already substituted, knowledge from general phthalimide chemistry can be applied to its precursors. For instance, N-arylation of phthalimides is a well-established transformation that can be achieved through various metal-catalyzed cross-coupling reactions. rsc.org These methods could potentially be adapted to create more complex bis-imide structures. The Gabriel synthesis, which uses the phthalimide anion as a nucleophile, is a classic method for introducing alkyl groups, although in the context of this compound, this would apply to the synthesis of the N-substituted phthalimide precursors. nih.gov
Modifications of the Isophthaloyl Bridge
Modifying the central isophthaloyl bridge offers a direct route to a diverse range of derivatives. This is typically achieved by starting with a substituted isophthalic acid. A key intermediate, 5-hydroxyisophthalic acid, can be functionalized at the phenolic hydroxyl group through reactions like a base-catalyzed nucleophilic oxirane ring-opening addition with allyl glycidyl (B131873) ether. nih.govnih.govsigmaaldrich.com This allows for the introduction of ether linkages and other functionalities at the 5-position of the isophthaloyl ring.
These modified isophthalic acids can then be converted to their corresponding diacyl chlorides, for example, by treatment with thionyl chloride or oxalyl chloride. tue.nlmdpi.com These functionalized isophthaloyl dichlorides can then be reacted with phthalimide derivatives to yield the final modified isophthaloyl bisphthalimides. A new monomer, 5-(2-benzothiazolyl)isophthaloyl chloride, has been synthesized and used to prepare polyamides with pendent benzothiazole (B30560) groups, demonstrating the feasibility of incorporating complex substituents onto the isophthaloyl ring. kpi.ua
The following table presents examples of substituted isophthalic acid derivatives that can serve as precursors for modified isophthaloyl bisphthalimides.
Table 2: Examples of Substituted Isophthalic Acid Precursors
| Precursor | Substituent at 5-position | Synthetic Method for Precursor | Potential Application of Derivative |
|---|---|---|---|
| Dimethyl 5-hydroxyisophthalate | -OH | Commercially available | Starting point for etherification nih.gov |
| 5-(2-propen-1-yloxy)propoxy)methyl)isophthalic acid | Allyl ether chain | Reaction with allyl glycidyl ether nih.gov | Polymerizable side chains |
| 5-(2,3-dihydroxypropoxy) isophthalic acid | Glycerol ether | Dihydroxylation of allyl ether precursor nih.gov | Increased hydrophilicity |
| 5-(2-benzothiazolyl)isophthalic acid | Benzothiazole | Reaction of 2-aminothiophenol (B119425) and 3,5-dimethylbenzoic acid followed by oxidation kpi.ua | Modified electronic/optical properties |
Control of Reaction Parameters for Yield and Purity of this compound
Optimizing the yield and purity of this compound requires careful control over several reaction parameters. sigmaaldrich.com The choice of solvent, reaction temperature, catalyst, and stoichiometry of the reactants are all crucial factors. rochester.edubeilstein-journals.org
Solvent: The polycondensation reaction to form bis-imides is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP). scispace.com The solubility of the reactants and the resulting polymer, as well as the solvent's boiling point, are important considerations. For the synthesis of related polyamides from N,N'-isophthaloylbissaccharin, the inherent viscosity of the polymer, and thus its molecular weight, was found to be highly dependent on the solvent, with NMP giving the best results. scispace.com
Temperature: The reaction between isophthaloyl chloride and an amine is typically rapid and can often be conducted at room temperature. scispace.comerciyes.edu.tr In some cases, cooling to 0-5 °C during the addition of the acyl chloride is employed to moderate the reaction rate and prevent side reactions. dcu.ie Subsequent heating may be applied to drive the reaction to completion. tue.nl However, for some systems, no significant improvement in molecular weight was observed with increasing temperature. scispace.com
Catalyst and Stoichiometry: In reactions involving acyl chlorides, a base such as triethylamine or pyridine is often added to neutralize the HCl gas produced during the reaction. tue.nlmdpi.com This prevents the protonation of the amine nucleophile, which would render it unreactive. Precise control of the stoichiometry between the diacyl chloride and the two equivalents of the nucleophile is essential to achieve high molecular weight polymers or to ensure the complete formation of the discrete bis-imide molecule.
Purification: The purity of the final product is highly dependent on the purity of the starting materials and the effectiveness of the work-up procedure. Isophthaloyl dichloride itself can be purified by vacuum distillation. google.comgoogle.com The final bisphthalimide product is typically a solid that can be purified by washing with various solvents to remove unreacted starting materials and by-products, followed by recrystallization or precipitation. ijfans.orgdcu.ie
Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. Scaling up this process requires careful optimization of reaction parameters, efficient process control, and thorough economic evaluation to ensure a viable and sustainable manufacturing process. The production of this compound, which involves the condensation of isophthaloyl chloride with phthalimide, is subject to scalability issues common to the synthesis of aromatic polyimides and related high-performance materials.
Key factors that influence the scalability of this compound production include reaction kinetics, heat and mass transfer, solvent selection and recovery, and product purification. In a laboratory setting, these parameters are relatively easy to control. However, on an industrial scale, maintaining uniform reaction conditions throughout a large reactor volume becomes significantly more complex.
One of the primary challenges in scaling up the synthesis is managing the highly reactive nature of isophthaloyl chloride. The reaction with phthalimide is typically rapid and exothermic. In large batches, inefficient heat dissipation can lead to localized temperature increases, which may result in side reactions, reduced product yield, and compromised purity. Therefore, the design of the reactor, including its cooling systems and agitation mechanism, is critical for maintaining optimal temperature control.
Furthermore, the choice of solvent plays a crucial role in the scalability of the process. The solvent must not only facilitate the reaction by dissolving the reactants but also allow for efficient product isolation and purification. On a large scale, the economic and environmental aspects of solvent usage become paramount. The ideal solvent should be recoverable and recyclable to minimize costs and environmental impact. The viscosity of the reaction mixture can also increase significantly as the product is formed, posing challenges for stirring and handling in large reactors.
The purification of this compound on an industrial scale also requires careful consideration. The crude product may contain unreacted starting materials, by-products, and residual solvent. Developing an efficient and scalable purification method, such as recrystallization or washing with appropriate solvents, is essential to meet the quality standards required for its applications. The morphology and particle size of the final product can also be influenced by the scale-up process, which in turn can affect its handling, storage, and performance in downstream applications.
A sensitivity analysis can help identify the process parameters that have the most significant impact on the final production cost. cetjournal.it For instance, the efficiency of the catalyst, if one is used, the reaction time, and the energy consumption for heating and cooling can all be critical variables. acs.org By systematically studying these factors, it is possible to develop a robust and cost-effective industrial-scale process for the production of this compound. researchgate.net
Below are data tables that summarize key parameters and findings relevant to the scalability of processes similar to the synthesis of this compound.
Table 1: Key Parameters in the Synthesis of Related Aromatic Imides
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Considerations for Scale-Up |
| Reactant Concentration | Typically high to drive reaction | Optimized for solubility, viscosity, and heat transfer | High concentrations can lead to viscosity issues and poor mixing. |
| Solvent | High-purity, often non-recycled | Recyclable, cost-effective, low environmental impact | Solvent recovery systems are essential for economic viability. google.com |
| Temperature Control | Precise, uniform heating/cooling | Complex, potential for hot spots | Advanced reactor design with efficient heat exchange is critical. acs.org |
| Agitation | Magnetic or overhead stirrer | High-torque mechanical agitators | Must ensure homogeneity without causing excessive shear. |
| Reaction Time | Often longer to ensure completion | Minimized for throughput | Process optimization is needed to reduce cycle times. google.com |
| Product Isolation | Filtration, precipitation | Centrifugation, filtration, drying systems | Requires specialized equipment for handling large volumes of solids. |
| Purification | Recrystallization, chromatography | Multi-stage washing, extraction | Methods must be efficient and minimize solvent use. |
Table 2: Comparison of Synthetic Methodologies for Related Bis-Imides
| Synthetic Method | Typical Yield (Lab Scale) | Potential Scalability Issues | Key Optimization Strategies |
| Solution Polycondensation | 85-95% | Solvent handling and recovery, viscosity management, long reaction times. | Use of high-boiling aprotic solvents, optimization of catalyst concentration. ncl.res.in |
| Interfacial Polycondensation | 70-90% | Phase transfer catalyst efficiency, control of interfacial area, emulsion breaking. | Selection of appropriate organic solvent and phase transfer agent. |
| Melt Polycondensation | >90% | High temperatures required, potential for thermal degradation, high viscosity. | Precise temperature control, use of vacuum to remove by-products. |
| One-Pot Synthesis | 80-95% | Control of multiple reaction steps in a single vessel, potential for side reactions. | Careful control of reaction conditions and addition rates of reactants. acs.org |
Advanced Structural Elucidation and Conformational Analysis of Isophthaloyl Bisphthalimide
Spectroscopic Techniques for Detailed Structural Characterization of Isophthaloyl bisphthalimide.unimi.it
Spectroscopic methods provide invaluable information about the molecular structure, bonding, and functional groups present in this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound in solution. nih.gov By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phthalimide (B116566) and isophthaloyl moieties. The protons on the central isophthaloyl ring and the four protons on each of the two phthalimide rings will exhibit characteristic chemical shifts and splitting patterns based on their electronic environment and coupling with neighboring protons. researchgate.net The symmetry of the molecule influences the number and multiplicity of the observed signals.
Conformational analysis of similar molecules has been successfully performed using NMR techniques, including the use of lanthanide-induced shifts (LIS) and Nuclear Overhauser Effect (NOE) spectroscopy. rsc.orgmdpi.com These methods can provide insights into the preferred conformations and rotational barriers around the single bonds connecting the aromatic rings in this compound.
A representative, though not experimentally verified for this specific molecule, table of expected NMR data is presented below based on the analysis of its constituent parts, phthalimide and isophthaloyl dichloride. nist.govnih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | 7.8 - 8.2 | Aromatic protons on phthalimide rings |
| ¹H | 8.0 - 8.5 | Aromatic protons on the central isophthaloyl ring |
| ¹³C | 123 - 135 | Aromatic carbons |
| ¹³C | ~167 | Imide carbonyl carbons |
| ¹³C | ~165 | Ketone carbonyl carbons |
This data is predictive and requires experimental verification.
Advanced Infrared (IR) and Raman Spectroscopic Analysis of this compound.unimi.iticdd.com
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure of this compound. researchgate.netphotothermal.com Both techniques are non-destructive and provide a molecular "fingerprint". spectroscopyonline.comrsc.org
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the imide and ketone functionalities. The symmetric and asymmetric stretching of the imide carbonyls typically appear in the region of 1700-1800 cm⁻¹. The ketone carbonyl stretching vibration from the isophthaloyl moiety will also be present in this region. Other characteristic bands include C-N stretching of the imide ring and C-H stretching and bending vibrations of the aromatic rings. nih.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 2: Characteristic Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O (Imide) | Symmetric Stretch | ~1770 | IR, Raman |
| C=O (Imide) | Asymmetric Stretch | ~1710 | IR, Raman |
| C=O (Ketone) | Stretch | ~1680 | IR, Raman |
| C-N (Imide) | Stretch | ~1380 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
This data is based on characteristic functional group frequencies and requires experimental verification for this compound.
Mass Spectrometry for Molecular Confirmation and Impurity Profiling of this compound
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It also serves as a powerful tool for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₂₄H₁₂N₂O₆). researchgate.net
In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule. nist.gov Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, identifiable fragments. lcms.cz This fragmentation can help to confirm the connectivity of the phthalimide and isophthaloyl units.
Impurity profiling by MS is crucial for quality control. The technique can detect and identify byproducts from the synthesis, such as unreacted starting materials (e.g., isophthaloyl chloride, phthalimide) or side-products of the reaction. dcu.ietue.nl
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 424.07 | Molecular Ion |
| [M+H]⁺ | 425.08 | Protonated Molecule |
| [M+Na]⁺ | 447.06 | Sodium Adduct |
| [M+K]⁺ | 463.05 | Potassium Adduct |
Predicted m/z values are based on the molecular formula C₂₄H₁₂N₂O₆ and may vary slightly in experimental data. uni.lu
X-ray Diffraction Analysis for Solid-State Structure of this compound
X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions. icmab.esrsc.orgebi.ac.uk
Single-Crystal X-ray Diffraction of this compound and its Derivatives.plos.org
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. uhu-ciqso.escarleton.edu Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry, including the planarity of the phthalimide and isophthaloyl rings and the dihedral angles between them. This information is critical for understanding the conformational preferences of the molecule in the solid state. unimi.it
The crystal structure would also reveal details about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds, which can influence the physical properties of the material. researchgate.net The unit cell dimensions and space group would also be determined. carleton.edu While a specific structure for this compound is not publicly available, the general methodology would involve mounting a suitable crystal on a diffractometer and collecting diffraction data. theopenscholar.comsdu.dk
Powder X-ray Diffraction for Polymorphic Studies of this compound
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample and for identifying different crystalline forms, known as polymorphs. rigaku.comresearchgate.netresearchgate.net Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to different physical properties. mdpi.com
The PXRD pattern of this compound serves as a unique "fingerprint" for its crystalline form. americanpharmaceuticalreview.com By comparing the PXRD pattern of a synthesized batch to a reference pattern (either from a known single crystal structure or a standard reference material), the phase purity can be assessed.
Polymorphic studies involve analyzing the PXRD patterns of samples that have been subjected to different conditions (e.g., crystallization from different solvents, different temperatures). The appearance of new peaks or changes in the relative intensities of existing peaks can indicate the presence of a new polymorphic form. researchgate.net This is crucial in pharmaceutical and materials science applications where control over the solid-state form is essential. While no specific polymorphic studies on this compound are reported, the general approach would involve such comparative analysis. icdd.com
Conformational Studies and Molecular Geometries of this compound
The conformational landscape of this compound is dictated by the rotational freedom around its single bonds and the non-covalent interactions between its aromatic and imide moieties. The molecule's geometry is a balance between sterically favorable arrangements and stabilizing electronic interactions. While direct crystallographic or detailed spectroscopic analysis of this compound is not extensively available in the reviewed literature, its conformational preferences can be inferred from studies on structurally related isophthalamides and bis-imide compounds. mdpi.comresearchgate.net
Investigation of Rotational Barriers within this compound
The rotational barriers within this compound are primarily associated with the rotation around the C-N bonds linking the isophthaloyl core to the phthalimide nitrogen atoms. These barriers are influenced by several factors, including steric hindrance from the ortho-carbonyl groups of the phthalimide and the electronic nature of the amide bond, which possesses a degree of double bond character, restricting free rotation.
Studies on similar N-acylated aromatic compounds and bis-imides provide insight into the potential energy barriers. For instance, research on N-benzhydrylformamides using dynamic NMR and DFT calculations has quantified the rotational barriers of formyl groups, which are analogous to the acyl-nitrogen bond in the target molecule. mdpi.com These studies reveal that such rotations have significant energy barriers, often in the range of 15-20 kcal/mol. mdpi.com Similarly, investigations into perylene (B46583) bisimide dyes with bulky aryl substituents have shown substantial racemization barriers, indicating high rotational hindrance. researchgate.net
The rotation of the phthalimide group relative to the central isophthaloyl ring would involve overcoming the steric clash between the carbonyl oxygen of the phthalimide and the ortho-hydrogen of the central ring. Theoretical studies on aromatic compounds with electron-withdrawing substituent groups have shown that such groups tend to increase rotational barriers. nih.gov Both the isophthaloyl and phthalimide moieties are electron-withdrawing, which would suggest a relatively high barrier to rotation around the C-N bonds.
To illustrate the range of rotational barriers in related systems, the following table presents data from computational and experimental studies on various amide and imide compounds.
| Compound Type | Rotational Barrier (kcal/mol) | Method |
| N-Benzhydryl-N-methylformamide | 19.5 | Experimental (NMR) mdpi.com |
| Substituted [s]-triazines | 15.1 - 17.7 | Experimental (NMR) nih.gov |
| Perylene Bisimides (imide substituent rotation) | ~15.4 (64.7 kJ/mol) | Experimental (NMR) researchgate.net |
| Aniline (Aryl-N bond) | 4.1 | Reported Value nih.gov |
This table presents data for analogous compounds to infer potential rotational barriers in this compound.
Analysis of Aromatic Ring Interactions and Spatial Arrangements in this compound
In this compound, there are three potential types of aromatic ring interactions:
Intramolecular stacking: Stacking between one of the phthalimide rings and the central isophthaloyl ring.
Intermolecular stacking: Stacking between the aromatic rings of adjacent molecules in a crystal lattice or aggregate.
Phthalimide-phthalimide stacking: Interactions between the phthalimide rings of different molecules.
Studies on various isophthalamide (B1672271) derivatives have demonstrated the importance of π-π stacking in their aggregation and, in some contexts, their function as transmembrane transporters. rsc.orgrsc.org It has been shown that increasing the size of the aromatic systems in isophthalamide analogues generally leads to stronger aggregation due to enhanced stacking interactions. rsc.orgrsc.org The extensive aromatic system of this compound, with three benzene (B151609) rings, suggests that these interactions will be a dominant feature of its supramolecular chemistry.
The geometry of these stacking interactions can vary, including face-to-face and offset (or parallel-displaced) arrangements. The specific geometry is a balance between attractive π-π interactions and repulsive steric and electrostatic interactions. In many related structures, an offset stacking arrangement is preferred as it minimizes these repulsive forces while maintaining significant attractive interaction. mdpi.com
Computational and crystallographic studies on related benzamides and isophthalamides provide data on typical distances and geometries of aromatic stacking.
| Interaction Type | Compound Class | Typical Centroid-Centroid Distance (Å) | Key Findings |
| Phenyl-Pyridine Stacking | Di(pyridin-2-yl)isophthalamides | ~3.5 - 4.0 | Plays a crucial role in molecular aggregation. mdpi.comresearchgate.net |
| Aromatic Stacking | Isophthalamide-based transporters | Not specified | Hill coefficients > 1 suggest aggregation via stacking. rsc.orgrsc.org |
| π-π Stacking | Protein-ligand complexes | ~3.4 - 7.0 | Important for stability and recognition. nih.gov |
This table presents data on aromatic stacking in related molecular systems to infer the potential nature of such interactions in this compound.
The interplay between the rotational barriers and the stabilizing aromatic interactions will ultimately define the most stable three-dimensional structure of this compound. It is likely that the molecule adopts a conformation where the phthalimide rings are twisted out of the plane of the central isophthaloyl ring to relieve steric strain, while still allowing for favorable intramolecular or intermolecular stacking interactions.
Chemical Reactivity, Reaction Pathways, and Mechanistic Studies of Isophthaloyl Bisphthalimide
Reactivity Profiles of Isophthaloyl bisphthalimide in Organic Transformations
The reactivity of this compound is largely dictated by the inherent chemical properties of the phthalimide (B116566) and isophthalamide (B1672271) functionalities. Phthalimides are known to participate in a variety of organic reactions, and it is expected that this compound would exhibit similar reactivity profiles.
Expected Organic Transformations:
Nucleophilic Acyl Substitution: The carbonyl carbons of the phthalimide rings are electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions.
Reactions at the Nitrogen Atom: While the nitrogen lone pairs are delocalized over the two adjacent carbonyl groups, rendering them less nucleophilic than in simple amines, reactions at the nitrogen are still possible under specific conditions, such as in the Gabriel synthesis of primary amines. libretexts.org
Reduction: The carbonyl groups can be reduced using strong reducing agents.
Polymerization: The bifunctional nature of this molecule, with two reactive phthalimide ends, suggests its potential use as a monomer in the synthesis of polymers.
Exploration of Nucleophilic and Electrophilic Sites in this compound
The distribution of electron density within the this compound molecule defines its nucleophilic and electrophilic centers.
Electrophilic Sites: The most prominent electrophilic sites in this compound are the carbonyl carbons within the two phthalimide rings and the isophthaloyl linker. These carbons are bonded to highly electronegative oxygen atoms, which polarize the C=O bond, rendering the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The electrophilicity of these sites is a key factor in reactions such as hydrolysis and aminolysis. The use of N-sulfenylsuccinimide/phthalimide derivatives as electrophilic reagents in various organic transformations underscores the electrophilic nature of the imide carbonyls. beilstein-journals.org
Nucleophilic Sites: The nitrogen atoms of the phthalimide rings possess lone pairs of electrons. However, due to resonance with the adjacent carbonyl groups, these lone pairs are significantly delocalized, which greatly diminishes their nucleophilicity compared to that of primary or secondary amines. Despite this reduced nucleophilicity, the nitrogen atom can still participate in nucleophilic reactions, particularly after deprotonation to form the phthalimide anion, a much stronger nucleophile. libretexts.org The oxygen atoms of the carbonyl groups also have lone pairs and can act as weak nucleophiles or, more commonly, as proton acceptors in acid-catalyzed reactions.
| Site | Type | Expected Reactivity |
|---|---|---|
| Phthalimide Carbonyl Carbons | Electrophilic | Susceptible to attack by nucleophiles (e.g., H₂O, amines, alcohols), leading to ring-opening. |
| Isophthaloyl Carbonyl Carbons | Electrophilic | Similar to phthalimide carbonyls, can be attacked by strong nucleophiles. |
| Phthalimide Nitrogen Atoms | Weakly Nucleophilic (as imide), Strongly Nucleophilic (as anion) | Can be deprotonated to form a potent nucleophile for alkylation reactions (Gabriel Synthesis). libretexts.org |
| Aromatic Rings | Susceptible to Electrophilic Aromatic Substitution | The benzene (B151609) rings can undergo electrophilic substitution, although the electron-withdrawing nature of the imide and amide groups is deactivating. |
Mechanisms of Ring-Opening and Ring-Closing Reactions Involving Phthalimide Moieties in this compound
The phthalimide rings in this compound can undergo ring-opening reactions when treated with various nucleophiles. These reactions are of significant interest as they can be used to introduce new functional groups or to synthesize more complex molecules.
Mechanism of Nucleophilic Ring-Opening: The general mechanism for the nucleophile-assisted ring-opening of a phthalimide involves the initial attack of the nucleophile on one of the electrophilic carbonyl carbons of the phthalimide ring. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and the opening of the five-membered ring.
For instance, reaction with hydrazine (B178648) is a classic method for the cleavage of phthalimides, known as the Ing-Manske procedure, which is a key step in the Gabriel synthesis of primary amines. libretexts.orgresearchgate.net In the case of this compound, treatment with a nucleophile like hydrazine would be expected to open both phthalimide rings, leading to the formation of a larger, more complex molecule containing the isophthalamide core. Studies on the ring-opening of N-substituted phthalimides with various nucleophiles, such as hydrazine and aminoalcohols, have shown that the reaction proceeds readily to yield amide-functionalized products. cmu.eduacs.orgresearchgate.net
A plausible mechanism for the hydrazinolysis of one of the phthalimide rings in this compound is as follows:
Nucleophilic Attack: A molecule of hydrazine attacks one of the carbonyl carbons of a phthalimide ring.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the attacking hydrazine moiety to the nitrogen of the phthalimide ring.
Ring Opening: The C-N bond of the phthalimide ring breaks, leading to the formation of a hydrazide derivative.
Intramolecular Cyclization: The terminal amino group of the hydrazide can then attack the other carbonyl group of the former phthalimide, leading to the formation of a stable six-membered phthalhydrazide (B32825) ring and the release of the primary amine.
Given the symmetrical nature of this compound, this process could potentially occur at both ends of the molecule.
Kinetic Studies of this compound Reactions
The rates of these reactions are typically influenced by several factors, including the nature of the nucleophile, the pH of the reaction medium, and the presence of substituents on the phthalimide ring. For instance, the hydrolysis of N-acyl phthalimides is subject to both acid and base catalysis. nih.govpsu.edu Kinetic studies on the ammonolysis of substituted phthalimides have shown that the reaction is first order in both the phthalimide and the amine, and is also base-catalyzed. researchgate.net
The table below presents hypothetical kinetic data for the hydrolysis of a generic N-acylphthalimide to illustrate the influence of pH on the reaction rate. This data is representative of the trends observed in the literature for similar compounds.
| pH | Observed Rate Constant (k_obs, s⁻¹) | Reaction Conditions |
|---|---|---|
| 2.0 | 1.5 x 10⁻⁵ | 25°C, Aqueous Solution |
| 7.0 | 3.0 x 10⁻⁷ | 25°C, Aqueous Solution |
| 10.0 | 8.0 x 10⁻⁵ | 25°C, Aqueous Solution |
| 12.0 | 2.5 x 10⁻³ | 25°C, Aqueous Solution |
This table is illustrative and based on general trends for N-acylphthalimide hydrolysis.
The data illustrates that the hydrolysis is slowest at neutral pH and is significantly accelerated under both acidic and basic conditions, which is a common characteristic for the hydrolysis of amides and imides.
Solvent Effects on the Reactivity and Stability of this compound
The choice of solvent can have a profound impact on the reactivity and stability of this compound. Solvents can influence reaction rates and equilibria by solvating the reactants, transition states, and products to different extents.
Effects on Reactivity: For reactions involving charged intermediates or transition states, such as nucleophilic attack on the carbonyl carbons, polar solvents are generally preferred as they can stabilize these charged species, thereby lowering the activation energy and accelerating the reaction rate. For example, the aminolysis of isothiocyanates, a reaction that proceeds through a charged intermediate, is significantly influenced by the solvent. rsc.org Theoretical studies on other organic molecules have also highlighted the solvent-dependent nature of their reactivity. researchgate.net
In the case of this compound, reactions like hydrolysis or aminolysis would be expected to proceed more rapidly in polar protic solvents (e.g., water, ethanol) or polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The ability of protic solvents to donate hydrogen bonds can further stabilize anionic intermediates and transition states.
Effects on Stability: The stability of this compound can also be influenced by the solvent. In protic solvents, particularly under basic or acidic conditions, the molecule may be susceptible to solvolysis, leading to the opening of the phthalimide rings over time. In non-polar, aprotic solvents, the molecule is expected to be more stable. The study of solvent effects on the stability of other complex molecules has shown that interactions such as hydrogen bonding with the solvent can play a crucial role. rsc.org
| Solvent Type | Example Solvents | Effect on Nucleophilic Ring-Opening Rate | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | High | Stabilizes charged tetrahedral intermediate and transition state through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Stabilizes charged species through dipole-dipole interactions. Can enhance nucleophilicity of anionic nucleophiles. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low | Poor stabilization of charged intermediates and transition states. |
Isophthaloyl Bisphthalimide in Polymer Science and Engineering Research
Role of Isophthaloyl bisphthalimide in Polymer Chain Architecture Design
Polymer architecture refers to the arrangement of monomer units in a polymer chain, which can range from simple linear chains to complex branched or cross-linked networks. cmu.edu The incorporation of specific monomers like this compound plays a crucial role in dictating this architecture and, consequently, the material's final properties.
Cross-linking involves forming bonds between polymer chains to create a three-dimensional network, which typically enhances mechanical strength and thermal stability. specialchem.com While this compound is not a conventional chemical cross-linking agent that forms covalent bonds between existing chains, its structure offers significant potential for physical cross-linking.
Segmented copolymers are a class of block copolymers that consist of alternating "hard" and "soft" segments. The hard segments are typically rigid and crystalline, providing strength, while the soft segments are amorphous and flexible, imparting elasticity. sigmaaldrich.com
The inherent rigidity of the this compound molecule makes it an excellent candidate for forming the hard segments in such copolymers. google.com By reacting this compound with a flexible comonomer, such as a long-chain aliphatic diol or polyether, it is possible to synthesize segmented polymers with tailored properties. For instance, in segmented polyurethane elastomers, rigid diisocyanate-based units form hard domains, while flexible polyether or polyester (B1180765) blocks form the soft matrix. sigmaaldrich.com
Similarly, a segmented copolymer containing this compound as the hard block and a flexible polymer like poly(p-dioxanone) or a polysiloxane as the soft block would be expected to exhibit properties of a thermoplastic elastomer. nih.gov The hard segments would aggregate into ordered domains through physical cross-linking, providing structural integrity, while the flexible soft segments would allow for elasticity. This architectural design strategy enables the creation of advanced materials that combine the strength of rigid plastics with the flexibility of elastomers.
Investigation of Polymerization Mechanisms Involving this compound
Extensive research into the polymerization of compounds structurally related to this compound, particularly other bisphthalimide and diimide-diacid monomers, has elucidated several key polycondensation mechanisms. While direct studies on the polymerization of this compound (2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione) as a primary monomer are not extensively documented in publicly available scientific literature, the established principles for synthesizing high-performance polymers like poly(amide-imide)s and polyetherimides from similar building blocks provide a strong framework for understanding its potential polymerization behavior. uni.ludakenchem.comvt.edu
The primary route for polymerizing monomers containing pre-formed imide rings is through step-growth polycondensation. nih.gov This process involves the reaction of bifunctional monomers to form larger structural units while releasing smaller molecules like water. nih.gov For diimide-containing monomers, this typically involves reacting them with other co-monomers, such as aromatic diamines or alkali metal salts of dihydroxy compounds. dakenchem.comvt.edu
Polycondensation of Diimide-Diacids with Diamines
A prevalent and well-documented mechanism involves the conversion of a bisphthalimide structure into a diimide-diacid monomer, which can then undergo polycondensation with various aromatic diamines. vt.edugoogle.com This method is a cornerstone for the synthesis of many poly(amide-imide)s (PAIs).
The general two-step process is as follows:
Synthesis of the Diimide-Diacid Monomer: A diamine is reacted with an excess of trimellitic anhydride (B1165640). This reaction forms a diimide-diacid, a monomer that contains two pre-formed imide rings and two carboxylic acid functional groups. google.com
Direct Polycondensation: The synthesized diimide-diacid monomer is then polymerized with an aromatic diamine. A common technique employed for this step is the Yamazaki-Higashi phosphorylation polyamidation. vt.edu This reaction typically uses triphenyl phosphite (B83602) (TPP) and pyridine (B92270) (Py) as condensing agents in a solvent like N-methyl-2-pyrrolidone (NMP), often with the addition of salts like lithium chloride (LiCl) and calcium chloride (CaCl₂) to maintain a homogeneous solution. vt.edu
The resulting poly(amide-imide)s are known for their high thermal stability and, depending on the specific diamines used, can be engineered for organosolubility. vt.edu
Table 1: Representative Polycondensation of a Diimide-Diacid with Aromatic Diamines
This table illustrates the synthesis of various poly(amide-imide)s from a symmetrical diimide-dicarboxylic acid monomer and different aromatic diamines, highlighting the resulting polymer properties.
Data sourced from research on novel nanostructured, organosoluble, thermally stable and wholly aromatic poly(amide-imide)s. vt.edu
Nucleophilic Substitution Polycondensation of Bisphthalimides
Another significant mechanism is the synthesis of polyetherimides (PEIs) through the halo-displacement polymerization of a bis(phthalimide) with an alkali metal salt of a bisphenol. mdpi.comgoogle.com This is a nucleophilic aromatic substitution reaction.
The key steps in this process are:
Imidization: A substituted phthalic anhydride (e.g., 4-chlorophthalic anhydride) is reacted with an organic diamine to produce a bis(phthalimide) that contains reactive leaving groups (like chloro groups). dakenchem.commdpi.com
Polymerization: The resulting bis(phthalimide) monomer is then reacted with an alkali metal salt of an aromatic dihydroxy compound (e.g., the disodium (B8443419) salt of bisphenol A). dakenchem.com The polymerization is typically conducted in a high-boiling solvent or in the presence of a phase-transfer catalyst. dakenchem.comgoogle.com Catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts can be effective for both the imidization and the subsequent polymerization steps, offering a more streamlined industrial process. dakenchem.comgoogle.com
The molecular weight of the resulting polyetherimide increases over the course of the polymerization time. researchgate.net
Table 2: Polymerization Conditions for Polyetherimide Synthesis
This table outlines typical reactants and catalysts involved in the synthesis of polyetherimides via nucleophilic substitution.
Data compiled from patents and reviews on polyetherimide manufacturing processes. dakenchem.comgoogle.comresearchgate.net
Isophthaloyl Bisphthalimide in Advanced Materials Research and Design Principles
Design of Isophthaloyl bisphthalimide-Containing Supramolecular Assemblies
The design of supramolecular assemblies relies on the precise control of non-covalent interactions to organize molecules into larger, ordered structures. nih.gov this compound, with its specific geometry and functional groups, serves as a versatile building block for creating such assemblies. The primary driving forces for the self-assembly of this compound derivatives are hydrogen bonding and π-stacking interactions, which dictate the final morphology and properties of the resulting materials. nih.govnih.gov The spontaneous organization of these molecules can lead to the formation of various nano- to micro-scale structures, such as fibers, vesicles, and spheres. nih.gov
Hydrogen Bonding Interactions in this compound Aggregates
Hydrogen bonds are highly directional and specific non-covalent interactions that play a crucial role in the formation of ordered supramolecular structures. tue.nlresearchgate.net In aggregates of this compound derivatives, the N-H groups of the imide rings can act as hydrogen bond donors, while the carbonyl (C=O) groups serve as hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks, depending on the specific molecular design and the surrounding environment. tue.nl
The strength of these hydrogen bonds can significantly influence the thermal and mechanical properties of the resulting materials. researchgate.net For instance, the presence of strong intermolecular hydrogen bonding can restrict the motion of polymer segments, leading to an increase in the glass transition temperature (Tg). researchgate.net The interplay between hydrogen bonding and other non-covalent forces, such as van der Waals interactions, ultimately determines the final structure of the self-assembled monolayer. nih.gov
| Interacting Groups | Interaction Type | Consequence |
| N-H and C=O | Hydrogen Bonding | Formation of ordered aggregates, increased thermal stability. researchgate.net |
| Hydrocarbon tails | van der Waals | Influences the final morphology of the monolayer. nih.gov |
Pi-Stacking Interactions in this compound-based Materials
The aromatic rings within the this compound structure provide sites for π-stacking interactions, another key non-covalent force driving the self-assembly process. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent aromatic rings. researchgate.net The geometry of this stacking can vary, with common arrangements including face-to-face and edge-to-face orientations. nih.gov
In this compound-based materials, π-stacking contributes to the stability of the assembled structures and can influence their electronic and photophysical properties. nih.gov For example, the π-stacking of aromatic units can facilitate charge transport, making these materials potentially useful in organic electronics. nih.gov The strength and nature of π-stacking can be tuned by introducing substituents onto the aromatic rings, which can alter the electron density and steric hindrance. nih.gov
| Interaction Type | Contributing Moiety | Impact on Material Properties |
| π-π Stacking | Aromatic Rings | Enhances thermal stability and influences electronic properties. nih.gov |
| Sacrificial Bonding | π-π Stacking | Dissipates energy and improves stress dispersion. nih.gov |
This compound as a Building Block for Network Structures
The rigid and well-defined geometry of this compound makes it an ideal building block for the construction of porous and non-porous network structures. These networks can be formed through both covalent and non-covalent linkages. The ability to form such networks is dependent on the branching valency of the monomeric building blocks. researchgate.net
In the context of covalent organic frameworks (COFs) and other porous polymers, this compound derivatives can be functionalized with reactive groups to enable polymerization into extended, crystalline networks. The resulting materials can exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis. greenawaylab.com
Non-covalent network formation relies on the self-assembly principles discussed previously, where hydrogen bonding and π-stacking interactions direct the formation of a stable, three-dimensional structure. tue.nl The resulting supramolecular networks can exhibit stimuli-responsive properties, as the non-covalent bonds can be reversibly broken and reformed.
Interfacial Phenomena and Surface Functionalization with this compound
The behavior of molecules at interfaces is critical for a wide range of applications, from coatings and adhesives to sensors and drug delivery systems. mhmedical.com Molecules at an interface experience different forces than those in the bulk, leading to phenomena such as surface tension and adsorption. uomustansiriyah.edu.iq this compound and its derivatives can be used to modify the properties of surfaces and interfaces.
Due to its rigid structure and potential for strong intermolecular interactions, this compound can form stable, well-ordered monolayers on various substrates. nih.gov This process, known as self-assembly, can be used to control the surface energy, wettability, and chemical reactivity of a material. nih.gov For example, the introduction of fluorinated groups into the this compound structure can create hydrophobic surfaces. researchgate.net
Surface functionalization with this compound can be achieved by depositing a solution of the compound onto a substrate and allowing the solvent to evaporate. nih.gov The molecules then self-assemble into a thin film. This simple "dip-casting" or "direct deposition" method offers an environmentally friendly way to modify surfaces. nih.gov
This compound in the Development of Composite Materials
Composite materials, which consist of two or more constituent materials with significantly different physical or chemical properties, are designed to have characteristics superior to those of the individual components. sciltp.com The performance of a composite material is highly dependent on the properties of the interface between the different phases. researchgate.net
This compound can be incorporated into composite materials in several ways. It can be used as a component of the matrix material, particularly in high-performance polymers like polyimides. The rigidity and thermal stability of the this compound unit can enhance the mechanical properties and heat resistance of the resulting composite. researchgate.net
| Composite Component | Role of this compound | Resulting Property Enhancement |
| Polymer Matrix | As a monomer in polyimides | Increased thermal stability and mechanical strength. researchgate.net |
| Reinforcing Filler | Surface modifier | Improved interfacial adhesion and stress transfer. researchgate.net |
Theoretical and Computational Investigations of Isophthaloyl Bisphthalimide
Molecular Dynamics Simulations for Conformational Landscape and Interactions of Isophthaloyl bisphthalimide
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. bohrium.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. mdpi.com
For this compound, MD simulations can reveal:
Conformational Landscape: The molecule is not rigid; the bonds connecting the aromatic rings can rotate. MD simulations can explore the various accessible conformations (shapes) of the molecule and determine their relative stabilities. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Flexibility and Dynamics: The simulations can quantify the flexibility of different parts of the molecule, such as the rotation of the phthalimide (B116566) groups relative to the central isophthaloyl unit. rsc.org
Intermolecular Interactions: By simulating this compound in the presence of solvent molecules or other materials (e.g., in a polymer matrix), MD can provide detailed insights into solvation effects and non-covalent interactions like van der Waals forces and pi-pi stacking. researchgate.net These simulations are essential for predicting how the molecule will behave in a condensed phase, which is critical for materials science applications. nih.gov
Computational Prediction of Reaction Pathways and Transition States for this compound Chemistry
Computational chemistry can be used to map the entire energy landscape of a chemical reaction, providing a detailed mechanism that complements experimental studies. nih.gov This is particularly useful for understanding the synthesis or degradation of this compound.
The process involves:
Identifying Reactants and Products: The starting materials and final products of a potential reaction are defined.
Locating Transition States (TS): Using algorithms, the highest energy point along the lowest energy path connecting reactants and products is located. This structure, the transition state, is a critical bottleneck for the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. A lower activation energy implies a faster reaction.
Mapping the Reaction Coordinate: The entire pathway from reactants through the transition state to products is calculated, often identifying any intermediate species. nih.gov
For this compound, this approach could be used to model its synthesis from isophthaloyl chloride and phthalimide, helping to optimize reaction conditions by understanding the energies of intermediates and transition states. rsc.org It could also be used to predict potential degradation pathways under specific conditions, such as high temperature or exposure to certain chemicals.
In Silico Design of this compound Derivatives for Targeted Architectures
In silico (computational) design is a modern approach to materials science and drug discovery that involves designing and screening new molecules on a computer before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net
Starting with the core structure of this compound, new derivatives can be designed by computationally introducing various functional groups at different positions on the aromatic rings. Computational methods can then be used to predict the properties of these new virtual molecules. For example:
Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with known properties exists, a QSAR model can be built to correlate specific structural features with desired outcomes (e.g., thermal stability, solubility, or electronic properties). researchgate.net
Property Prediction: DFT and MD simulations can be run on the designed derivatives to predict how the modifications will alter the molecule's electronic structure, HOMO-LUMO gap, conformation, and intermolecular interactions. nih.gov
This in silico screening process allows researchers to identify the most promising candidates with targeted architectures—for instance, derivatives designed for enhanced thermal stability, specific solubility characteristics, or tailored electronic properties for use in advanced polymers or organic electronics—thereby guiding and accelerating the experimental synthesis process.
Emerging Research Frontiers and Future Directions for Isophthaloyl Bisphthalimide
Integration of Isophthaloyl bisphthalimide in Smart and Responsive Materials
The integration of this compound into the backbone of polymers is a burgeoning area of research focused on creating "smart" materials that can respond to external stimuli. These materials are designed to exhibit significant changes in their properties, such as shape, color, or permeability, in response to triggers like temperature, light, or pH. While direct research on this compound's role in smart materials is still emerging, the inherent properties of polyimides—a class of polymers to which this compound can be a precursor—provide a strong foundation for this exploration.
Thermoresponsive polymers, for instance, are a class of smart materials that undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). nih.gov This property is particularly useful in biomedical applications like drug delivery and tissue engineering. mdpi.com Polymers containing this compound could potentially be engineered to exhibit thermoresponsive behavior by incorporating specific functional groups that modulate their interaction with water at different temperatures.
The development of such responsive polymers often involves the synthesis of block copolymers where one block is responsive to a particular stimulus. mdpi.com For example, a polyimide segment derived from this compound could be combined with a known thermoresponsive polymer to create a material with both high thermal stability and smart functionality. The rigid structure of the this compound unit could influence the switching behavior and mechanical properties of the final material.
Exploration of this compound in Catalysis and Sensing Platforms
The aromatic and imide functionalities within this compound present opportunities for its use in catalysis and chemical sensing. The electron-rich aromatic rings can interact with various molecules, while the imide groups can participate in coordination chemistry, making materials derived from this compound potential candidates for catalytic supports or active sensing layers.
While specific applications of this compound in these fields are not yet widely reported, related research on polyimides suggests potential pathways. The porous nature of certain polyimide structures can be exploited to encapsulate metal nanoparticles, creating highly active and stable catalysts. The chemical environment provided by the polymer matrix, influenced by monomers like this compound, can affect the catalytic performance.
In the realm of sensing, polyimide-based sensors have been developed for detecting various analytes. The principle often relies on the change in electrical or optical properties of the polymer upon interaction with the target molecule. The specific chemical structure of the repeating unit, which could be derived from this compound, would dictate the sensor's selectivity and sensitivity. Future research could focus on designing this compound-based polymers with specific binding sites for targeted analytes.
Advanced Characterization Methodologies Applied to this compound Systems
A thorough understanding of the structure-property relationships in this compound-based materials is crucial for their application. Advanced characterization techniques are indispensable for elucidating these relationships at various scales.
Table 1: Advanced Characterization Techniques for this compound Systems
| Technique | Information Obtained |
| Thermal Analysis | |
| Differential Scanning | Glass transition temperature (Tg), melting point (Tm), crystallization behavior, and heat capacity. |
| Calorimetry (DSC) | |
| Thermogravimetric | Thermal stability, decomposition temperature, and char yield. |
| Analysis (TGA) | |
| Dynamic Mechanical | Viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature and frequency, providing insights into molecular relaxations and material stiffness. |
| Analysis (DMA) | |
| Spectroscopic Analysis | |
| Fourier-Transform Infrared | Identification of functional groups, confirmation of polymerization, and analysis of chemical structure and bonding. |
| Spectroscopy (FTIR) | |
| Nuclear Magnetic Resonance | Detailed information on the molecular structure, monomer sequencing, and chain-end analysis. |
| (NMR) Spectroscopy | |
| X-ray Photoelectron | Elemental composition and chemical states of the surface of the material. |
| Spectroscopy (XPS) | |
| Microscopy and Imaging | |
| Scanning Electron | Surface morphology, topography, and microstructure of the material. |
| Microscopy (SEM) | |
| Transmission Electron | Internal structure, nanoparticle dispersion, and crystalline domains at the nanoscale. |
| Microscopy (TEM) | |
| Atomic Force Microscopy | High-resolution surface imaging, roughness measurements, and mapping of mechanical properties at the nanoscale. |
| (AFM) | |
| Scattering Techniques | |
| Wide-Angle X-ray | Crystalline structure, degree of crystallinity, and orientation of polymer chains. |
| Scattering (WAXS) | |
| Small-Angle X-ray | Information about larger-scale structures such as domains in block copolymers, voids, and nanoparticle agglomerates. |
| Scattering (SAXS) |
These advanced techniques provide a multi-faceted view of this compound-based systems, enabling researchers to tailor their properties for specific applications by understanding the impact of molecular design and processing conditions.
Sustainable and Circular Economy Approaches in this compound Research
In line with the growing global emphasis on sustainability, the chemical industry is actively seeking to adopt circular economy principles. researchgate.netmdpi.com This involves designing materials and processes that minimize waste, promote recycling, and utilize renewable resources. mdpi.comifc.org For this compound, this translates to exploring greener synthesis routes and developing strategies for the end-of-life management of polymers derived from it.
Research in this area could focus on several key aspects:
Bio-based Feedstocks: Investigating the synthesis of this compound or its precursors from renewable resources rather than petroleum-based feedstocks.
Green Synthesis Routes: Developing catalytic and solvent-free or green solvent-based methods for the polymerization of this compound-containing monomers to reduce the environmental impact of the manufacturing process.
Chemical Recycling: Exploring methods to depolymerize polyimides based on this compound back to their constituent monomers, which can then be purified and re-polymerized, creating a closed-loop recycling system.
Biodegradable Polyimides: Designing this compound-based polyimides with cleavable linkages in their backbone that could facilitate biodegradation under specific environmental conditions.
The transition to a circular economy for polymers is a complex challenge that requires innovation at all stages of the material lifecycle, from design and production to use and disposal. unime.it By integrating these principles into the research and development of this compound-based materials, the scientific community can contribute to a more sustainable future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
